molecular formula C18H21N5O2 B2378213 1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-3-phenyl-1H-pyrazole-4-carboxamide CAS No. 1311976-61-0

1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-3-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2378213
CAS No.: 1311976-61-0
M. Wt: 339.399
InChI Key: USRYAXRKQYVTKZ-UHFFFAOYSA-N
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Description

1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-3-phenyl-1H-pyrazole-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring, a phenyl group, and a cyano group, among other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-3-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the phenyl group and other substituents. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-3-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-3-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-3-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-3-phenyl-1H-pyrazole-4-carboxamide: shares similarities with other pyrazole derivatives, such as 1-phenyl-3-methyl-1H-pyrazole-4-carboxamide and 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-3-phenylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12(2)18(3,11-19)21-15(24)10-23-9-14(17(20)25)16(22-23)13-7-5-4-6-8-13/h4-9,12H,10H2,1-3H3,(H2,20,25)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRYAXRKQYVTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1C=C(C(=N1)C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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